molecular formula C7H6N2O2 B13340742 6,7-Dihydro-8H-pyrano[3,2-d]pyrimidin-8-one

6,7-Dihydro-8H-pyrano[3,2-d]pyrimidin-8-one

Katalognummer: B13340742
Molekulargewicht: 150.13 g/mol
InChI-Schlüssel: ZJTCCSXKEOVWTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Dihydro-8H-pyrano[3,2-d]pyrimidin-8-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique pyrano-pyrimidine structure, which is known to exhibit a variety of biological activities. The compound’s structure consists of a pyrimidine ring fused with a pyran ring, making it a versatile scaffold for the development of new therapeutic agents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-8H-pyrano[3,2-d]pyrimidin-8-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with an aldehyde and a β-ketoester in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to promote cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

6,7-Dihydro-8H-pyrano[3,2-d]pyrimidin-8-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines and pyran derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Wissenschaftliche Forschungsanwendungen

6,7-Dihydro-8H-pyrano[3,2-d]pyrimidin-8-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6,7-Dihydro-8H-pyrano[3,2-d]pyrimidin-8-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact mechanism can vary depending on the specific application and the nature of the target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6,7-Dihydro-8H-pyrano[3,2-d]pyrimidin-8-one is unique due to its specific structural features that allow it to interact with a wide range of biological targets. Its versatility as a scaffold for drug development and its potential for various therapeutic applications make it a compound of significant interest in medicinal chemistry .

Eigenschaften

Molekularformel

C7H6N2O2

Molekulargewicht

150.13 g/mol

IUPAC-Name

6,7-dihydropyrano[3,2-d]pyrimidin-8-one

InChI

InChI=1S/C7H6N2O2/c10-5-1-2-11-6-3-8-4-9-7(5)6/h3-4H,1-2H2

InChI-Schlüssel

ZJTCCSXKEOVWTG-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=CN=CN=C2C1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.